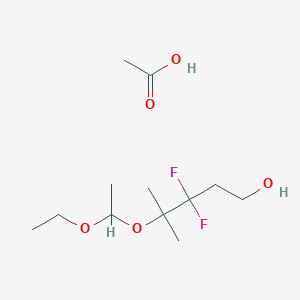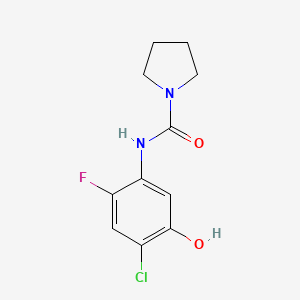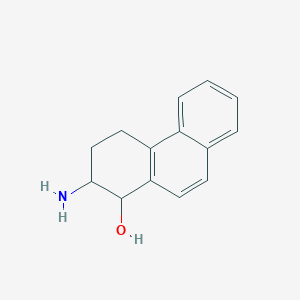
Acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol is a complex organic compound with a unique structure that includes both acetic acid and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol typically involves multiple steps. One common method includes the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate . The mixture is stirred and cooled, followed by the addition of potassium tert-butoxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, methyl ester: A simpler ester with different reactivity and applications.
Ethyl acetoacetate: Another ester used in organic synthesis with distinct properties.
Propriétés
Numéro CAS |
88128-49-8 |
|---|---|
Formule moléculaire |
C12H24F2O5 |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
acetic acid;4-(1-ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H20F2O3.C2H4O2/c1-5-14-8(2)15-9(3,4)10(11,12)6-7-13;1-2(3)4/h8,13H,5-7H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
GMNPPSRCJJGIDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(C)(C)C(CCO)(F)F.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)



![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)




![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)



